Cas no 63853-82-7 (6-methoxypiperidin-2-one)

6-methoxypiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinone, 6-methoxy-
- 6-METHOXY-2-PIPERIDINONE
- 6-methoxypiperidin-2-one
- GHUQMJJLFXGPEJ-UHFFFAOYSA-N
- Z1203731823
- 6-Methoxy-2(1h)-pyridinone
- AKOS006346857
- 6-Methoxy-2-piperidinone #
- EN300-210085
- 63853-82-7
- MFCD13178806
- 6xi-Methoxypiperidin-2-one
- SCHEMBL7762508
- 6-Methoxyvalerolactame
- DTXSID50340706
-
- MDL: MFCD13178806
- インチ: InChI=1S/C6H11NO2/c1-9-6-4-2-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8)
- InChIKey: GHUQMJJLFXGPEJ-UHFFFAOYSA-N
- ほほえんだ: COC1CCCC(=O)N1
計算された属性
- せいみつぶんしりょう: 129.07903
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- PSA: 38.33
6-methoxypiperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-210085-5.0g |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 5.0g |
$3273.0 | 2023-07-07 | |
TRC | M228008-10mg |
6-methoxypiperidin-2-one |
63853-82-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
TRC | M228008-50mg |
6-methoxypiperidin-2-one |
63853-82-7 | 50mg |
$ 340.00 | 2022-06-04 | ||
Enamine | EN300-210085-2.5g |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 2.5g |
$2211.0 | 2023-09-16 | |
abcr | AB403431-1 g |
6-Methoxyvalerolactame; . |
63853-82-7 | 1 g |
€160.00 | 2023-07-19 | ||
abcr | AB403431-10 g |
6-Methoxyvalerolactame |
63853-82-7 | 10g |
€998.50 | 2022-03-02 | ||
Enamine | EN300-210085-0.5g |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 0.5g |
$879.0 | 2023-09-16 | |
Enamine | EN300-210085-5g |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 5g |
$3273.0 | 2023-09-16 | |
Enamine | EN300-210085-10g |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 10g |
$4852.0 | 2023-09-16 | |
1PlusChem | 1P01BB4D-100mg |
6-methoxypiperidin-2-one |
63853-82-7 | 95% | 100mg |
$471.00 | 2025-03-19 |
6-methoxypiperidin-2-one 関連文献
-
Feng-Ming Tian,Jian Yi,Yan Tang,Bo-Wei Chen,Hong-Ping Long,Ying-Fei Liu,Yin Ou-yang,Wen-Jiang Zhang,Rong-Mei Tang,Bai-Yan Liu Food Funct. 2023 14 3686
6-methoxypiperidin-2-oneに関する追加情報
Recent Advances in the Study of 6-Methoxypiperidin-2-one (CAS: 63853-82-7) in Chemical Biology and Pharmaceutical Research
6-Methoxypiperidin-2-one (CAS: 63853-82-7) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by a piperidinone core with a methoxy substituent at the 6-position, serves as a versatile scaffold for the synthesis of biologically active molecules. Recent studies have explored its utility as a building block for novel pharmaceuticals, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
One of the key areas of research involving 6-methoxypiperidin-2-one is its role as a precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. GABA receptors are critical targets for the treatment of anxiety, epilepsy, and insomnia. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-methoxypiperidin-2-one exhibit enhanced binding affinity to GABAA receptors, with improved pharmacokinetic properties compared to existing therapeutics. The study highlighted the compound's potential to address limitations such as sedation and tolerance associated with current GABAergic drugs.
In addition to its applications in CNS therapeutics, 6-methoxypiperidin-2-one has been investigated for its anti-inflammatory and antimicrobial properties. A recent preprint on bioRxiv (2024) reported that novel analogs of this compound showed promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional beta-lactam antibiotics. These findings suggest potential avenues for combating antibiotic resistance.
The synthetic pathways for 6-methoxypiperidin-2-one have also been optimized in recent years. A 2023 paper in Organic Process Research & Development detailed a scalable, green chemistry approach to its production, utilizing catalytic hydrogenation and microwave-assisted reactions. This method not only improved yield (up to 85%) but also reduced the environmental impact of synthesis, aligning with the pharmaceutical industry's growing emphasis on sustainable practices.
From a structural perspective, computational studies have provided insights into the conformational flexibility of 6-methoxypiperidin-2-one and its derivatives. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) revealed that the methoxy group plays a crucial role in stabilizing specific conformations that are favorable for target binding. These computational findings are guiding the rational design of next-generation derivatives with enhanced selectivity and potency.
Looking forward, the versatility of 6-methoxypiperidin-2-one continues to inspire innovative research. Current clinical trials (Phase I/II) are evaluating its derivatives as potential treatments for neurodegenerative diseases, with preliminary results showing good blood-brain barrier penetration. Furthermore, its application in prodrug design is being explored, particularly for improving the bioavailability of challenging drug candidates. As research progresses, this compound is poised to make significant contributions to the development of novel therapeutic agents across multiple disease areas.
63853-82-7 (6-methoxypiperidin-2-one) 関連製品
- 63853-74-7(5-Methoxy-2-pyrrolidinone)
- 38072-88-7(Pterolactam)
- 1260794-19-1(3-(2-bromo-5-chlorophenyl)pyrrolidine)
- 76578-71-7((R)-Quizalofop Methyl)
- 2228155-86-8(O-2-(2,3-dihydro-1H-inden-1-yl)propylhydroxylamine)
- 1270489-77-4(3-Amino-3-(pyridin-2-YL)propanenitrile)
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 441292-10-0(2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)
- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)
